Talotrexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Talotrexin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Talotrexin has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: This compound has been investigated for its ability to inhibit tumor growth in various cancer models, including non-small cell lung cancer (NSCLC) xenografts
Biological Studies: This compound has been used to study the mechanisms of folate transport and metabolism in mammalian cells.
Mechanism of Action
Talotrexin exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of thymidine triphosphate, a nucleotide required for DNA synthesis, leading to the inhibition of cell proliferation and tumor growth . This compound has a higher affinity for the reduced folate carrier compared to methotrexate, making it a potent inhibitor of DHFR .
Comparison with Similar Compounds
Compared to these compounds, talotrexin has unique properties, such as its inability to be polyglutamylated and its higher affinity for the reduced folate carrier . This makes this compound a more selective and potent inhibitor of DHFR, with potential advantages in cancer treatment .
Similar compounds include:
Methotrexate: A widely used antifolate for cancer treatment.
Aminopterin: An older antifolate with similar properties to methotrexate.
Pralatrexate: A newer antifolate with improved efficacy and selectivity.
Pemetrexed: Another antifolate used in the treatment of various cancers.
Properties
CAS No. |
113857-87-7 |
---|---|
Molecular Formula |
C27H27N9O6 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
2-[[4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C27H27N9O6/c28-21-20-22(36-27(29)35-21)32-13-16(33-20)12-31-15-9-7-14(8-10-15)23(37)34-19(26(41)42)6-3-11-30-24(38)17-4-1-2-5-18(17)25(39)40/h1-2,4-5,7-10,13,19,31H,3,6,11-12H2,(H,30,38)(H,34,37)(H,39,40)(H,41,42)(H4,28,29,32,35,36) |
InChI Key |
NYQPLPNEESYGNO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCCC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=NC(=N4)N)N)C(=O)O |
113857-87-7 | |
Synonyms |
N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithine PT 523 PT-523 PT523 talotrexin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.